

An In-Depth Technical Guide to an Essential Anti-Cancer Strategy

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

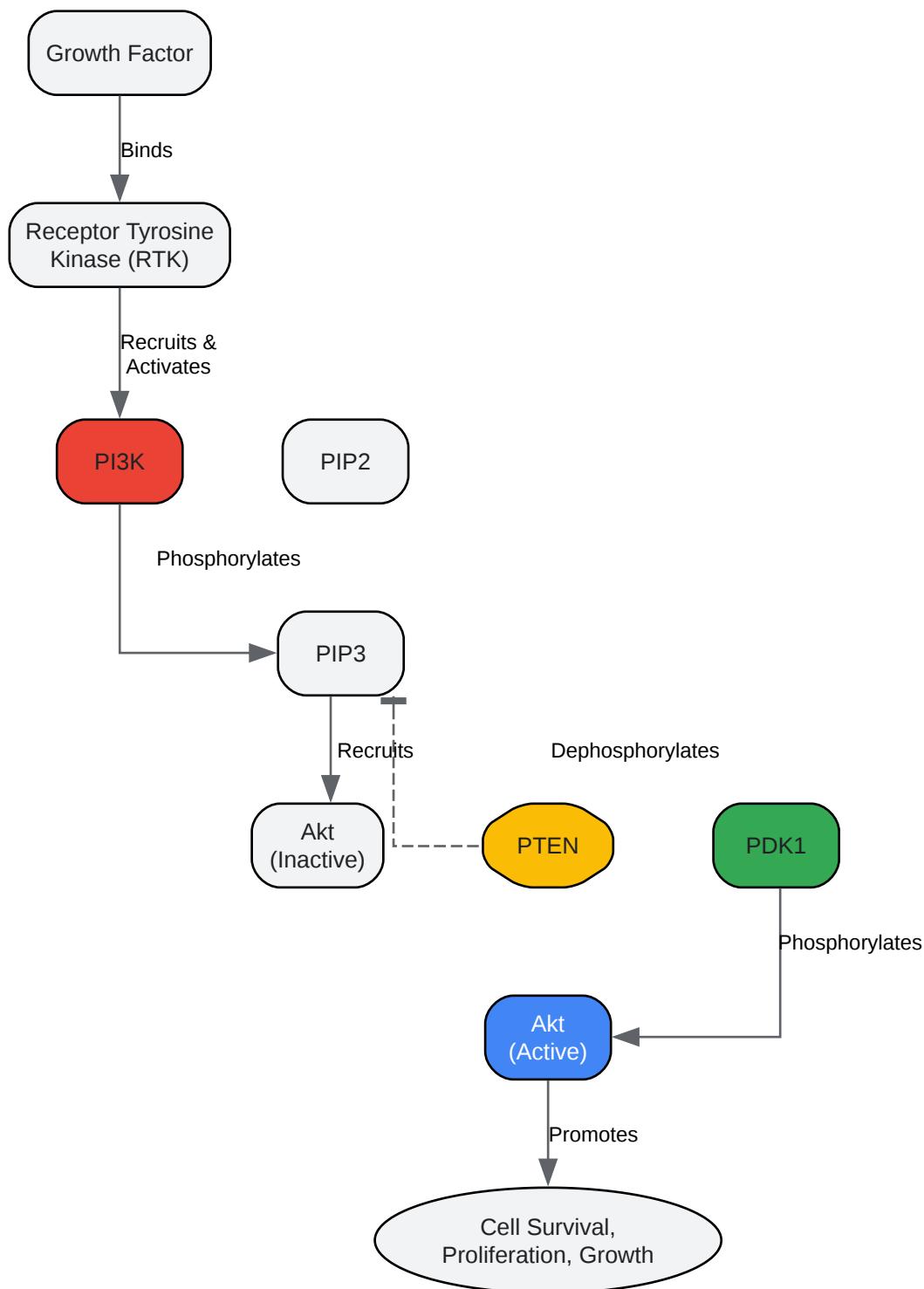
Compound Name: *Akt1/2 kinase inhibitor*

Cat. No.: *B12062303*

[Get Quote](#)

Unlocking the Apoptotic Potential: A Technical Guide to How Akt Inhibitors Trigger Cancer Cell Death

Abstract


The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in a signaling pathway critical for cell survival, proliferation, and metabolism.^{[1][2][3]} Its hyperactivation is a common feature in a wide range of human cancers, making it a prime therapeutic target.^{[3][4][5][6]} This guide provides a detailed examination of the molecular mechanisms through which Akt inhibitors disarm the pro-survival functions of this kinase, leading to the induction of programmed cell death, or apoptosis, in cancer cells. We will explore the key downstream effectors of Akt, the biochemical consequences of its inhibition, and provide robust, field-proven protocols for researchers to effectively study these phenomena in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Akt-targeted cancer therapy.

The PI3K/Akt Pathway: A Master Regulator of Cancer Cell Survival

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling axis is one of the most frequently dysregulated pathways in human cancer.^{[5][7][8]} It is typically activated by growth factors

binding to receptor tyrosine kinases (RTKs) on the cell surface.[2][6] This engagement recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][10] PIP3 acts as a docking site on the plasma membrane for proteins with a Pleckstrin Homology (PH) domain, including Akt and its activating kinase, PDK1.[10][11] Once localized to the membrane, Akt is phosphorylated and fully activated, at which point it phosphorylates a multitude of downstream substrates to orchestrate a pro-survival, pro-growth cellular program.[6][9]

In cancer, this pathway is often constitutively active due to mutations in PI3K itself, loss of the tumor suppressor PTEN (a phosphatase that counteracts PI3K by converting PIP3 back to PIP2), or amplification of the AKT genes.[3][5][8] This constant "on" signal is a primary driver of tumorigenesis, as it allows cancer cells to evade apoptosis, proliferate uncontrollably, and resist therapy.[3][4][12]

[Click to download full resolution via product page](#)

Caption: The canonical PI3K/Akt signaling pathway.

Core Mechanisms: How Akt Inhibition Re-engages the Apoptotic Machinery

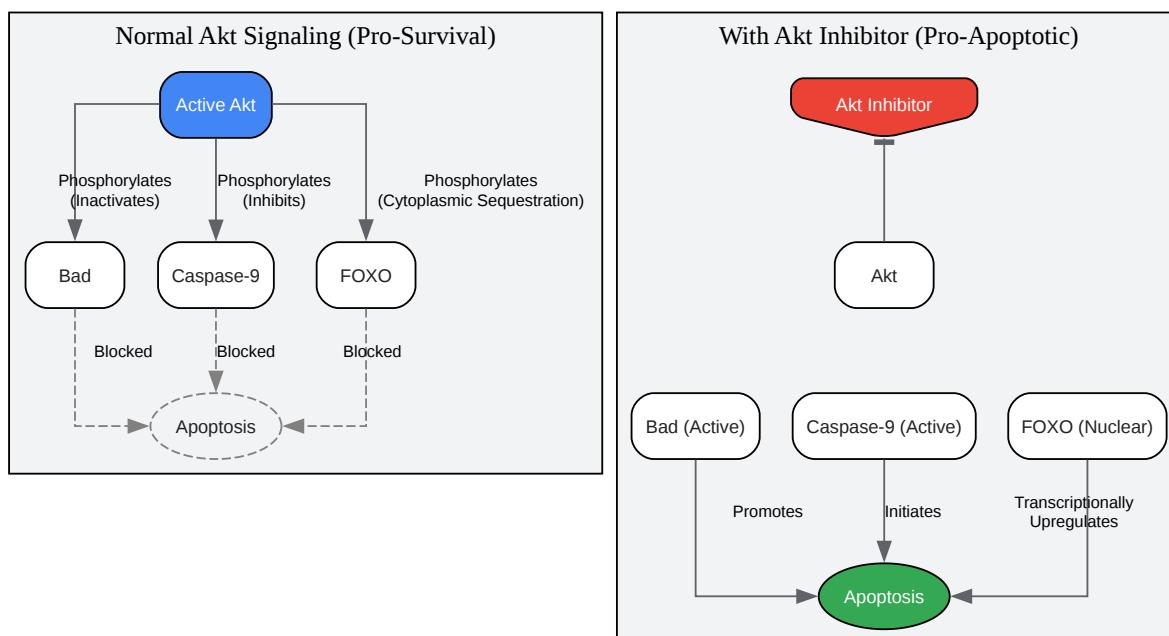
Activated Akt promotes cell survival primarily by phosphorylating and inactivating key components of the apoptotic machinery.^{[2][13][14]} Therefore, the therapeutic strategy of using Akt inhibitors is to reverse this process, effectively removing the "brakes" on apoptosis. The induction of apoptosis by Akt inhibitors is a multi-pronged attack, converging on both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

Liberation of Pro-Apoptotic Bcl-2 Family Proteins

The intrinsic apoptotic pathway is tightly controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bad, Bax, Bak).^{[15][16]} A key function of active Akt is to phosphorylate the pro-apoptotic protein Bad on serine residue 136.^{[17][18]} This phosphorylation creates a binding site for 14-3-3 proteins, which sequester Bad in the cytoplasm, preventing it from interacting with and neutralizing the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.^[17]

When an Akt inhibitor is introduced, this phosphorylation of Bad is blocked.^{[19][20]} Unphosphorylated Bad is then free to bind to Bcl-2 and Bcl-xL, which in turn liberates pro-apoptotic executioner proteins like Bax and Bak.^{[16][21]} These proteins then oligomerize on the outer mitochondrial membrane, increasing its permeability and leading to the release of cytochrome c into the cytoplasm—a critical step in initiating apoptosis.^{[15][19][21]}

De-repression of the Caspase Cascade


Caspases are a family of proteases that execute the final stages of apoptosis. The intrinsic pathway, initiated by cytochrome c release, leads to the activation of an initiator caspase, caspase-9.^{[19][20]} Active Akt can directly suppress this process by phosphorylating caspase-9 at Serine-196, thereby inhibiting its proteolytic activity.^{[13][19]}

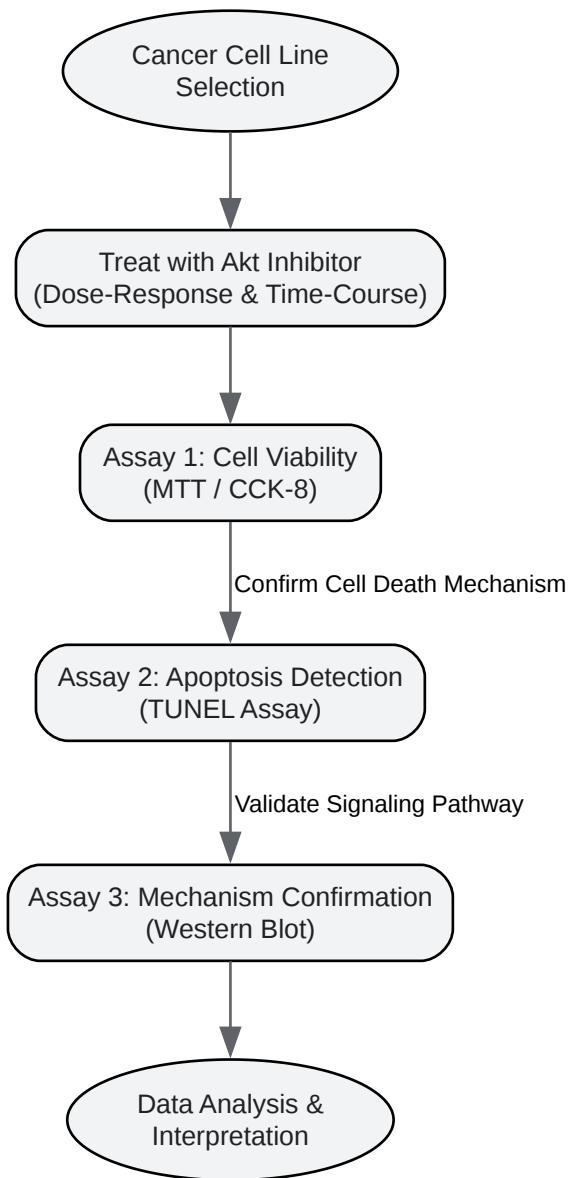
By inhibiting Akt, this direct suppression of caspase-9 is lifted.^{[19][22]} Released cytochrome c can now bind to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.^[14] Active caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7, which dismantle the cell by cleaving a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).^{[22][23]}

Activation of Pro-Apoptotic Transcription Factors

Akt also regulates apoptosis at the transcriptional level by controlling the Forkhead box O (FOXO) family of transcription factors.^{[4][24]} When phosphorylated by Akt, FOXO proteins are retained in the cytoplasm and are unable to enter the nucleus to activate the transcription of their target genes.^{[6][14]} Many of these target genes encode for pro-apoptotic proteins, such as Bim and Fas ligand.

Akt inhibition allows FOXO proteins to translocate to the nucleus, where they can initiate a transcriptional program that promotes apoptosis.^{[2][24]} This adds another layer to the pro-apoptotic pressure exerted by the loss of Akt signaling.

[Click to download full resolution via product page](#)


Caption: How Akt inhibitors reverse Akt's anti-apoptotic functions.

Experimental Validation: Protocols and Methodologies

A robust investigation into the effects of an Akt inhibitor requires a multi-faceted experimental approach. The goal is to not only demonstrate that the compound kills cancer cells but to prove that it does so by inducing apoptosis via the intended mechanism of on-target Akt inhibition.

Workflow for Assessing Akt Inhibitor Efficacy

A logical experimental workflow is crucial for generating a complete and convincing data package. This involves progressing from broad phenotypic assays to more specific mechanistic studies.

[Click to download full resolution via product page](#)

Caption: A logical workflow for evaluating an Akt inhibitor.

Cell Viability Assays: Quantifying Cytotoxicity

The first step is to determine the cytotoxic effect of the Akt inhibitor on the cancer cell line of interest. Colorimetric assays like MTT and CCK-8 are widely used for this purpose as they are suitable for high-throughput screening.[\[25\]](#) Both assays indirectly measure cell viability by assessing the metabolic activity of the cell population.[\[26\]](#)

Assay	Principle	Advantages	Disadvantages	Absorbance
MTT	Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27]	Economical, widely used and reliable.	Requires a solubilization step for the formazan crystals; MTT itself can be toxic to cells.[28][29]	570 nm
CCK-8	Dehydrogenases in viable cells reduce the water-soluble tetrazolium salt WST-8 to a soluble orange formazan product.[27]	More sensitive, faster, less toxic, no solubilization step required.	More expensive than MTT.[27]	450 nm

Protocol: CCK-8 Cell Viability Assay

- **Causality:** This protocol is chosen for its higher sensitivity and simpler workflow compared to MTT.[29] It provides a quantitative measure of cell viability, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor that causes 50% reduction in viability).
- **Cell Seeding:** Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- **Treatment:** Prepare serial dilutions of the Akt inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include "vehicle-only" control wells (e.g., DMSO) and "medium-only" blank wells.
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

- Reagent Addition: Add 10 μ L of CCK-8 solution to each well.[28] Be careful not to introduce bubbles.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density and should be optimized.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.[28]
- Calculation:
 - Correct the absorbance of each well by subtracting the absorbance of the blank wells.
 - Calculate cell viability as a percentage of the vehicle-treated control: $\text{Viability (\%)} = (\text{Absorbance_treated} / \text{Absorbance_vehicle}) * 100$.

Apoptosis Detection: The TUNEL Assay

After observing a decrease in viability, it is essential to confirm that the cells are dying via apoptosis. The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a gold-standard method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[30][31]

- Causality: The TUNEL assay is based on the principle that during apoptosis, endonucleases cleave genomic DNA, creating numerous 3'-hydroxyl (3'-OH) ends.[31][32] The enzyme Terminal deoxynucleotidyl transferase (TdT) can then be used to catalytically add labeled dUTPs to these ends, allowing for visualization and quantification.[30][33]

Protocol: Fluorescence-Based TUNEL Assay for Adherent Cells

- Sample Preparation: Grow and treat cells on glass coverslips in a multi-well plate.
- Fixation: Wash cells once with PBS. Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[30] This cross-links the cellular components, preserving morphology and locking the fragmented DNA in place.
- Permeabilization: Wash twice with PBS. Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is critical to allow the TdT enzyme to access the nucleus.[33]

- Controls (Essential for Trustworthiness):
 - Positive Control: Treat one coverslip with DNase I (1-10 U/mL) for 10-30 minutes at 37°C after permeabilization to artificially induce DNA breaks. This ensures the labeling reaction is working.[34]
 - Negative Control: Prepare one coverslip that will go through the entire process but without the TdT enzyme in the labeling reaction mix. This controls for non-specific fluorescence. [30]
- TdT Labeling Reaction: Wash cells twice with PBS. Add the TdT reaction mix (containing TdT enzyme and fluorescently-labeled dUTPs, e.g., Br-dUTP) to each coverslip. Incubate for 60 minutes at 37°C in a humidified, dark chamber.[30][33]
- Detection (if using indirect method): If using a hapten-labeled dUTP like Br-dUTP, wash and then add a fluorescently-labeled anti-hapten antibody (e.g., Alexa Fluor 488 anti-BrdU). Incubate for 30-60 minutes.
- Counterstaining and Mounting: Wash twice with PBS. Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (e.g., green with Alexa Fluor 488), while all nuclei will be visible with the DAPI/Hoechst stain (blue). The apoptotic index can be calculated as (Number of TUNEL-positive nuclei / Total number of nuclei) * 100.

Mechanistic Confirmation: Western Blot Analysis

Western blotting is indispensable for confirming that the observed apoptosis is a direct result of Akt pathway inhibition. This technique allows for the detection and semi-quantification of specific proteins in cell lysates.

- Causality: The key is to demonstrate a dose-dependent decrease in Akt activity (measured by its phosphorylation) that correlates with changes in downstream apoptosis-related proteins.

Key Protein Targets for Western Blot Analysis:

Target Protein	Expected Change with Akt Inhibitor	Rationale
Phospho-Akt (Ser473/Thr308)	Decrease	Direct confirmation of on-target inhibitor activity. [35]
Total Akt	No significant change	Serves as a loading control and confirms the effect is on Akt activity, not its expression.
Phospho-Bad (Ser136)	Decrease	Confirms the inhibitor is blocking a key anti-apoptotic function of Akt. [19] [20]
Cleaved Caspase-3	Increase	A key executioner caspase; its cleavage indicates activation of the apoptotic cascade. [22]
Cleaved PARP	Increase	A primary substrate of cleaved caspase-3; its cleavage is a classic hallmark of apoptosis. [17]

Protocol: Western Blotting (Abbreviated)

- **Lysate Preparation:** Treat cells with the Akt inhibitor for a specified time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of proteins like Akt and Bad.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
- **SDS-PAGE:** Denature protein samples and separate them by size on a polyacrylamide gel.
- **Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

- **Blocking:** Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-cleaved caspase-3) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β -actin or GAPDH.

Conclusion and Future Directions

Inhibiting the Akt pathway is a validated and potent strategy for inducing apoptosis in cancer cells characterized by aberrant PI3K/Akt signaling.[\[1\]](#)[\[24\]](#) The mechanism is multifaceted, involving the reactivation of pro-apoptotic Bcl-2 family members, the de-repression of the caspase cascade, and the nuclear translocation of pro-apoptotic transcription factors.[\[2\]](#)[\[19\]](#)[\[20\]](#) Numerous Akt inhibitors are currently in clinical development, both as monotherapies and in combination with other anti-cancer agents, with some showing promising results in specific patient populations.[\[35\]](#)[\[36\]](#)[\[37\]](#)

For researchers in this field, a rigorous and systematic approach to experimental validation is paramount. By combining phenotypic assays that measure cell death with mechanistic studies that confirm on-target pathway modulation, it is possible to build a compelling case for the efficacy of a novel Akt inhibitor. The protocols and workflows described in this guide provide a robust framework for conducting such investigations, ensuring that the resulting data is both reliable and interpretable.

References

- Mabuchi, S., et al. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed Central.
- Manning, B. D., & Cantley, L. C. (2007). Multiple roles and therapeutic implications of Akt signaling in cancer. PubMed Central.

- National Cancer Institute. (n.d.). Clinical Trials Using Akt Inhibitor.
- BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
- Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? *Frontiers in Oncology*.
- ResearchGate. (2020). What is the difference between assessing viability using Cell Counting Kit-8 (CCK-8) and MTT assay?
- Coleman, N., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Dovepress.
- Vivanco, I., et al. (2014). A kinase-independent function of AKT promotes cancer cell survival. *eLife*.
- Mabuchi, S., et al. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. *PubMed*.
- Absin. (2025). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol.
- Coleman, N., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. *Pharmacogenomics and Personalized Medicine*.
- Revathidevi, S., & Munirajan, A. K. (2019). AKT in Cancer: A Player in Many Pools. *Cancer Research*.
- Editverse. (n.d.). AKT Signaling: The Cancer Cell Survival Switch.
- Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
- Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
- Washington University School of Medicine. (2005). PI3K/Akt/mTOR pathway as a target for cancer therapy.
- Nitulescu, G. M., et al. (2016). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). *PubMed Central*.
- Pise-Masison, C. A., et al. (2008). PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells. *Virology*.
- Kumar, A., et al. (2013). Akt inhibitors: mechanism of action and implications for anticancer therapeutics. *PubMed Central*.
- Liu, P., et al. (2014). Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability. *PubMed Central*.
- Kumar, A., et al. (2013). Akt inhibitors: mechanism of action and implications for anticancer therapeutics. *CORE*.
- JoVE. (2023). Video: The TUNEL Assay.
- Cheung, F., et al. (2015). The involvement of Bcl-2 family proteins in AKT-regulated cell survival in cisplatin resistant epithelial ovarian cancer. *PubMed Central*.

- Wang, K., et al. (2017). Modulation of the PI3K/Akt Pathway and Bcl-2 Family Proteins Involved in Chicken's Tubular Apoptosis Induced by Nickel Chloride (NiCl₂). MDPI.
- D'Alessandro, S., et al. (2009). AKT/mTOR Pathway Activation and BCL-2 Family Proteins Modulate the Sensitivity of Human Small Cell Lung Cancer Cells to RAD001. AACR Journals.
- G-Biosciences. (2019). Detection of Apoptosis by TUNEL Assay.
- Kennedy, S. G., et al. (1999). Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria. PubMed Central.
- Zhou, H., et al. (2000). Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level. PubMed Central.
- Hyman, D. M., et al. (2017). AKT Inhibition in Solid Tumors With AKT1 Mutations. Journal of Clinical Oncology.
- Pise-Masison, C. A., et al. (2008). PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1-transformed cells. PubMed.
- Chen, H., et al. (2020). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PubMed Central.
- Wang, G., et al. (2019). Inhibition of AKT Sensitizes Cancer Cells to Antineoplastic Drugs by Downregulating Flap Endonuclease 1. AACR Journals.
- Chen, J., et al. (2007). The PI3K/Akt Pathway and Its Downstream Transcriptional Factors as Targets for Chemoprevention. Bentham Science.
- Watabe, M., et al. (2001). Akt as a mediator of cell death. PNAS.
- ResearchGate. (2025). The PI3K/Akt Pathway and Its Downstream Transcriptional Factors as Targets for Chemoprevention.
- ResearchGate. (n.d.). Akt2 and Akt3 knock-down activates caspase-9 and -3. Western blots of...

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tandfonline.com [tandfonline.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC
[pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. editverse.com [editverse.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. A kinase-independent function of AKT promotes cancer cell survival | eLife
[elifesciences.org]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 15. The involvement of Bcl-2 family proteins in AKT-regulated cell survival in cisplatin resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC
[pmc.ncbi.nlm.nih.gov]
- 18. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC
[pmc.ncbi.nlm.nih.gov]
- 19. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]

- 24. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. yeasenbio.com [yeasenbio.com]
- 26. researchgate.net [researchgate.net]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 29. dojindo.com [dojindo.com]
- 30. clyte.tech [clyte.tech]
- 31. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 32. info.gbiosciences.com [info.gbiosciences.com]
- 33. Video: The TUNEL Assay [jove.com]
- 34. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 35. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Facebook [cancer.gov]
- 37. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to an Essential Anti-Cancer Strategy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12062303#how-akt-inhibitors-induce-apoptosis-in-cancer-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com